molecular formula C15H20N2O B15195077 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol CAS No. 94071-13-3

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol

Cat. No.: B15195077
CAS No.: 94071-13-3
M. Wt: 244.33 g/mol
InChI Key: JGXRNUZQPOXGCW-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is a chemical compound that belongs to the class of tetrahydropyridoindolesIt has been studied for its ability to modulate estrogen receptors, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted indole derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving estrogen receptors.

    Medicine: Explored as a potential anti-cancer agent due to its ability to modulate estrogen receptors and inhibit cancer cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol involves its interaction with estrogen receptors. By binding to these receptors, the compound can modulate their activity, leading to the inhibition of cancer cell growth. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is unique due to its specific structure, which allows it to effectively modulate estrogen receptors. This makes it particularly valuable in the development of targeted cancer therapies .

Properties

CAS No.

94071-13-3

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-ol

InChI

InChI=1S/C15H20N2O/c18-10-4-3-7-14-15-12(8-9-16-14)11-5-1-2-6-13(11)17-15/h1-2,5-6,14,16-18H,3-4,7-10H2

InChI Key

JGXRNUZQPOXGCW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CCCCO

Origin of Product

United States

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